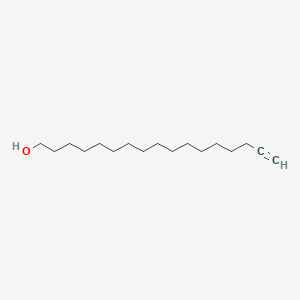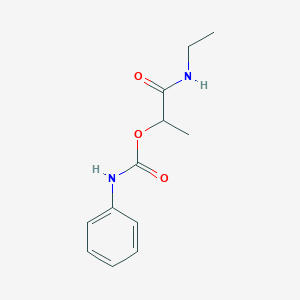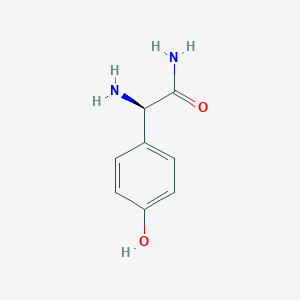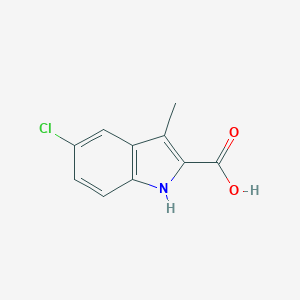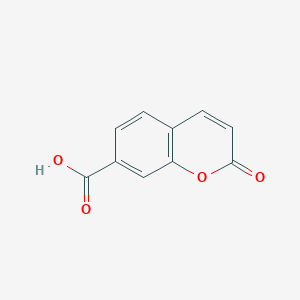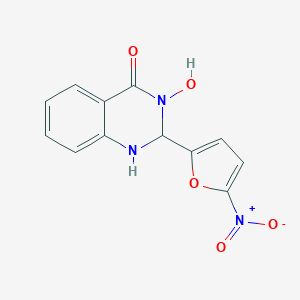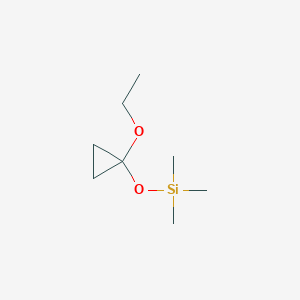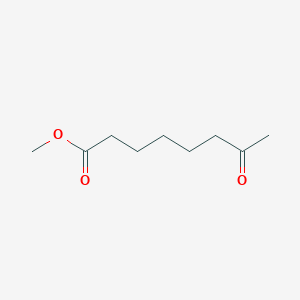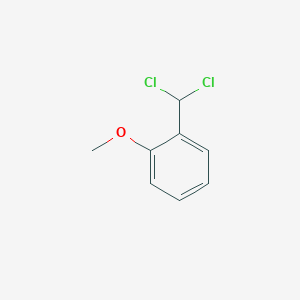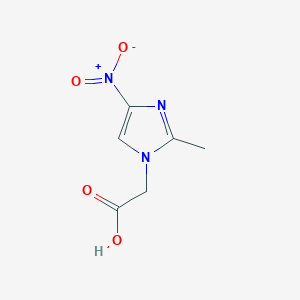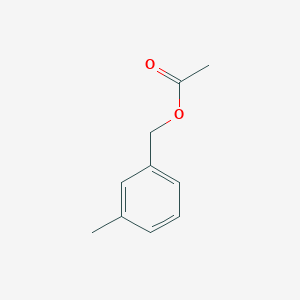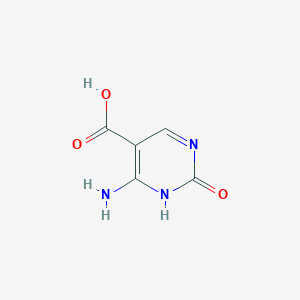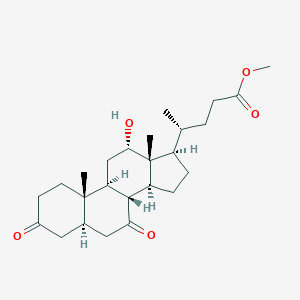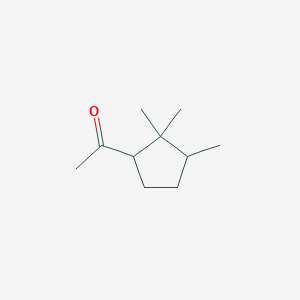
1-(2,2,3-Trimethylcyclopentyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,3-Trimethylcyclopentyl)ethanone, also known as muscone, is a naturally occurring compound found in the musk gland of musk deer. It has a strong, musky odor and is widely used in the fragrance industry for its unique scent. In recent years, there has been growing interest in the scientific research and potential applications of muscone.
作用機序
The mechanism of action of 1-(2,2,3-Trimethylcyclopentyl)ethanone is not fully understood, but it is thought to act on a variety of molecular targets in the body. Muscone has been shown to interact with enzymes, receptors, and signaling pathways involved in a range of physiological processes.
生化学的および生理学的効果
Muscone has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(2,2,3-Trimethylcyclopentyl)ethanone has been shown to have anti-inflammatory and antioxidant effects, as well as antimicrobial and antitumor properties. Muscone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
Muscone has several advantages for use in laboratory experiments, including its unique scent and its ability to interact with a variety of molecular targets in the body. However, there are also limitations to its use, including its high cost and limited availability.
将来の方向性
There are many potential future directions for research on 1-(2,2,3-Trimethylcyclopentyl)ethanone. One area of interest is in the development of new pharmaceuticals based on 1-(2,2,3-Trimethylcyclopentyl)ethanone's biological activities. Another area of research is in the development of new fragrances and perfumes based on 1-(2,2,3-Trimethylcyclopentyl)ethanone's unique scent. Additionally, researchers are exploring the potential use of 1-(2,2,3-Trimethylcyclopentyl)ethanone in other fields, such as agriculture and food science.
合成法
Muscone can be synthesized through a variety of methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of chemical reactions to create 1-(2,2,3-Trimethylcyclopentyl)ethanone from precursor compounds. Biotransformation involves the use of microorganisms to convert precursor compounds into 1-(2,2,3-Trimethylcyclopentyl)ethanone.
科学的研究の応用
Muscone has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research is in the development of new fragrances and perfumes. Muscone is a key ingredient in many high-end fragrances and its unique scent has made it a popular choice for perfumers.
Another area of research is in the development of new pharmaceuticals. Muscone has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers are exploring the potential use of 1-(2,2,3-Trimethylcyclopentyl)ethanone in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
特性
CAS番号 |
17983-22-1 |
|---|---|
製品名 |
1-(2,2,3-Trimethylcyclopentyl)ethanone |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
1-(2,2,3-trimethylcyclopentyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-7-5-6-9(8(2)11)10(7,3)4/h7,9H,5-6H2,1-4H3 |
InChIキー |
RCFONYWGTLQPJF-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1(C)C)C(=O)C |
正規SMILES |
CC1CCC(C1(C)C)C(=O)C |
同義語 |
Methyl(2,2,3-trimethylcyclopentyl) ketone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



